1-(3,4-difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-4-(3,5-dimethylpyrazol-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N6/c1-9-5-10(2)23(22-9)15-12-7-21-24(16(12)20-8-19-15)11-3-4-13(17)14(18)6-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHOHTWHFHKRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step reaction involving the coupling of 3,4-difluorophenyl derivatives with pyrazolo[3,4-d]pyrimidine frameworks. The structural integrity and electronic properties are often analyzed using methods such as density functional theory (DFT) and spectroscopic techniques. The molecular formula for this compound is .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. In vitro assays have shown that these compounds exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| This compound | HT29 (Colorectal) | 58.4 | |
| Fluorouracil | HT29 | 381.2 | |
| Cisplatin | HT29 | 47.2 |
The compound demonstrated a CC50 value significantly lower than that of fluorouracil, indicating a higher potency against colorectal cancer cells.
The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have shown that it can activate pro-apoptotic pathways while inhibiting cell proliferation. For example, compounds derived from similar pyrazolo[3,4-d]pyrimidine structures have been observed to increase apoptosis markers in treated cells compared to controls .
P-Glycoprotein Inhibition
Additionally, the compound has been evaluated for its ability to inhibit P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy. In assays measuring rhodamine-123 accumulation in HT29 cells, certain derivatives showed enhanced accumulation compared to standard chemotherapeutics like cisplatin and fluorouracil, suggesting potential for overcoming drug resistance .
Case Studies
Several case studies have been documented regarding the effectiveness of pyrazolo[3,4-d]pyrimidines:
- Study on Colorectal Cancer : A study highlighted that the compound exhibited significant cytotoxicity against HT29 cells with minimal toxicity towards normal human dermal fibroblasts (NHDF), indicating a favorable therapeutic index .
- Evaluation Against Multiple Cancer Types : Another investigation assessed various derivatives against lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and metastatic colon adenocarcinoma (LoVo). Results indicated that compounds similar to this compound had varying degrees of efficacy across different cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
